N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the naphthyridine core
Preparation of 1,2,4-oxadiazole: This can be achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Coupling with Naphthyridine: The oxadiazole derivative is then coupled with a naphthyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent due to its unique structural features.
Agricultural Chemistry: The compound exhibits pesticidal properties and is being studied for its effectiveness against various plant pathogens.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls, fungal cell membranes, and cancer cell DNA.
Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-{2-fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propanamido]phenyl}cyclohexanecarboxamide
- 1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine
Uniqueness
N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is unique due to its combination of fluorophenyl, oxadiazole, and naphthyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal and agricultural chemistry.
Properties
Molecular Formula |
C18H14FN5O |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H14FN5O/c1-10-7-8-12-16(23-15-6-4-3-5-14(15)19)13(9-20-17(12)21-10)18-22-11(2)24-25-18/h3-9H,1-2H3,(H,20,21,23) |
InChI Key |
ZMBACPCHFAUBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3F)C4=NC(=NO4)C |
Origin of Product |
United States |
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